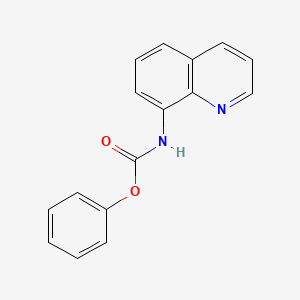

Phenyl quinolin-8-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

83848-82-2 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

phenyl N-quinolin-8-ylcarbamate |

InChI |

InChI=1S/C16H12N2O2/c19-16(20-13-8-2-1-3-9-13)18-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19) |

InChI Key |

KARNVYCWFHHIFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Quinolin 8 Ylcarbamate

Conventional Synthetic Routes and Precursors

The most direct and conventional method for synthesizing phenyl quinolin-8-ylcarbamate involves the reaction of its primary precursors: quinolin-8-amine and phenyl chloroformate. This reaction is a standard procedure for the formation of carbamates.

Reaction of Quinolin-8-amine with Phenyl Chloroformate

The fundamental reaction for the synthesis of this compound is the acylation of the amino group of quinolin-8-amine with phenyl chloroformate. In this nucleophilic substitution reaction, the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the carbamate (B1207046) linkage. A base is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.

A general procedure for this type of reaction involves dissolving the amine in a suitable dry solvent, followed by the addition of phenyl chloroformate. The reaction mixture is stirred until completion, which is monitored by techniques such as Thin Layer Chromatography (TLC).

Optimization of Reaction Conditions (e.g., solvent, temperature, stoichiometry)

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The optimization of parameters such as solvent, temperature, and stoichiometry is crucial for maximizing the yield and purity of the product. Modifications in the reaction media, for instance, can significantly impact the outcome.

Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive phenyl chloroformate. Dichloromethane and tetrahydrofuran (B95107) (THF) are commonly used. The polarity of the solvent can also play a role; for instance, 1,4-dioxane (B91453) might be used to improve the solubility of the reactants.

Temperature: The reaction is often carried out at room temperature. However, controlling the temperature can be important, especially during the addition of phenyl chloroformate, which can be an exothermic process. Cooling the reaction mixture initially can help to control the reaction rate and minimize the formation of byproducts.

Stoichiometry: The stoichiometry of the reactants is another key parameter. While a 1:1 molar ratio of quinolin-8-amine to phenyl chloroformate is theoretically required, a slight excess of the phenyl chloroformate is sometimes used to ensure complete conversion of the amine. The amount of base used to scavenge the HCl byproduct should be at least stoichiometric to the amount of phenyl chloroformate used.

The following interactive table summarizes the potential impact of varying reaction conditions on the synthesis of carbamates, based on general principles and findings for analogous compounds.

| Parameter | Variation | Potential Effect on Yield | Potential Effect on Purity | Rationale |

| Solvent | Dichloromethane | Good | Good | Inert and good solubility for many organic compounds. |

| Tetrahydrofuran (THF) | Good | Good | Aprotic ether, suitable for this type of reaction. | |

| 1,4-Dioxane | Potentially Improved | Good | Higher polarity may improve solubility of starting materials. | |

| Temperature | 0 °C to Room Temp | High | High | Controlled reaction rate, minimizing side reactions. |

| Reflux | Higher conversion rate | Potentially lower | Increased reaction speed but may lead to degradation or side products. | |

| Stoichiometry (Amine:Chloroformate) | 1:1 | Good | High | Theoretical ratio, minimizes excess reagents. |

| 1:1.1 | Potentially Higher | Potentially Lower | Excess chloroformate can drive the reaction to completion but may require more extensive purification. | |

| Base | Pyridine | Good | Good | Acts as a catalyst and acid scavenger. |

| Triethylamine (NEt3) | Good | Good | A common non-nucleophilic base for scavenging acid. |

This table is based on general principles of carbamate synthesis and may need to be adapted for the specific synthesis of this compound.

Yields and Purity Considerations in Synthesis

The yield and purity of the synthesized this compound are critical metrics of the reaction's success. Yields can be affected by the previously mentioned reaction conditions. For analogous carbamate syntheses, yields can range from moderate to high, depending on the optimization of these parameters.

The purity of the final product is typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a key method to determine the purity of the compound, often aiming for a purity of over 98%. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure of the synthesized carbamate, ensuring that the desired product has been formed. wikipedia.org Elemental analysis can also be used to validate the empirical formula of the compound. wikipedia.org

Purification of the crude product is usually achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Advanced Synthetic Strategies

Beyond the conventional direct synthesis, advanced strategies can be employed, particularly for the synthesis of chiral precursors to this compound. These methods focus on creating enantiomerically pure forms of the quinolin-8-amine moiety.

Enzymatic Asymmetric Synthesis Approaches for Related Precursors

Enzymatic methods offer a powerful tool for the synthesis of chiral amines through kinetic resolution. In the context of precursors for this compound, an enzymatic kinetic resolution of (±)-8-amino-5,6,7,8-tetrahydroquinoline has been reported. wikipedia.org

This process often utilizes lipases, which can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. For example, a lipase (B570770) can catalyze the acylation of one enantiomer of a racemic alcohol, which can then be separated from the unreacted alcohol enantiomer. youtube.com This strategy is highly effective due to the high enantioselectivity of enzymes. The use of enzymes is also considered a green chemistry approach as reactions are performed under mild conditions.

Chemical Asymmetric Synthesis Employing Chiral Catalysts or Auxiliaries

The asymmetric synthesis of chiral quinoline (B57606) derivatives can also be achieved through chemical methods using chiral catalysts or auxiliaries. Transition metal catalysts, in particular, have been widely used for the asymmetric synthesis of chiral amines. mdpi.com

For the synthesis of chiral 8-aminoquinoline (B160924) precursors, methods such as asymmetric hydrogenation of imines or the use of chiral ligands in metal-catalyzed reactions are relevant. For instance, chiral rhodium complexes have been used as catalysts in the asymmetric transfer hydrogenation of related cyclic imines, achieving high enantioselectivity. mdpi.com The 8-aminoquinoline structure itself can act as a chiral ligand in some asymmetric transformations. acs.org

Another approach involves the use of 8-aminoquinoline as a directing group in C-H activation reactions, which can be rendered asymmetric through the use of chiral ligands on the metal catalyst, often palladium. acs.org These advanced methods provide access to enantiomerically enriched quinoline precursors that can then be used to synthesize chiral derivatives of this compound.

Diastereomer Separations in Racemic Compound Synthesis

While this compound itself is not chiral, the principles of diastereomer separation are crucial when dealing with racemic mixtures of quinoline derivatives or when a chiral center is present elsewhere in a more complex molecule containing the this compound moiety.

In such cases, a common strategy is to react the racemic compound with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). For instance, new chiral derivatizing reagents based on quinoline have been synthesized to separate racemic β-blockers. researchgate.net The process involves:

Synthesis of a chiral derivatizing agent, for example, by reacting 8-quinoline carboxylic acid with a chiral amino acid like L-proline. researchgate.net

Reaction of this chiral agent with the racemic compound to form a mixture of diastereomers. researchgate.net

Separation of the diastereomers using Reverse-Phase HPLC (RP-HPLC). researchgate.net

Subsequent removal of the chiral auxiliary to yield the separated enantiomers.

Alternatively, chiral stationary phases can be employed in HPLC to separate enantiomers directly. For example, a phenyl-carbamate-propyl-beta-cyclodextrin stationary phase has been used for the enantioseparation of flavonoids, and a silica-bonded quinidine (B1679956) carbamate phase has been used for separating phenylpropanol enantiomers. nih.govnih.gov

Purification Techniques and Characterization in Synthetic Workflows

Following synthesis, the crude product must be purified and its chemical identity confirmed.

Chromatographic Purification Methods (e.g., Reverse Phase HPLC, Column Chromatography)

Chromatographic methods are indispensable for the purification of organic compounds like this compound.

Column Chromatography: This is a standard purification technique used to separate compounds from a mixture. For quinoline derivatives, flash column chromatography is often employed. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system, or eluent, is then passed through the column. For compounds of intermediate polarity, a common eluent system is a mixture of a non-polar solvent like cyclohexane (B81311) or hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The polarity of the eluent is often gradually increased to facilitate the separation of components.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative tool for purifying small molecules based on their polarity. researchgate.netnih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. For quinoline-based compounds, a typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like trifluoroacetic acid (TFA) or buffers to improve peak shape and resolution. researchgate.netnih.govresearchgate.net Less polar compounds are retained longer on the column. RP-HPLC offers high resolution and is suitable for achieving high purity of the final product. researchgate.netnih.gov

Table 1: Chromatographic Purification Parameters for Quinoline Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Reference |

| Flash Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (gradient) | Purification of 8-Hydroxyquinoline (B1678124) derivatives | rsc.org |

| Reverse-Phase HPLC | C18 | Acetonitrile/Buffered Aqueous Solution | Separation of diastereomeric quinoline-based derivatives | researchgate.net |

| High-Speed Counter-Current Chromatography | - | tert-butyl methyl ether-1-butanol-acetonitrile-aqueous 0.1 M TFA | Purification of Quinoline Yellow components | nih.gov |

Spectroscopic Confirmation of this compound Formation (e.g., NMR, Mass Spectrometry in synthesis verification)

Once purified, the structure of this compound must be unequivocally confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the quinoline ring system and the phenyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. A key indicator of carbamate formation would be the presence of a signal for the N-H proton, the chemical shift of which can be sensitive to the solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum would show the expected number of carbon signals. A crucial signal would be that of the carbonyl carbon (C=O) in the carbamate linkage, typically appearing in the downfield region of the spectrum. The signals for the carbons of the quinoline and phenyl rings would also be present in the aromatic region. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₆H₁₂N₂O₂), the expected exact mass is approximately 264.09 g/mol . nih.gov Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used. nih.govresearchgate.net The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, confirming the successful synthesis of the target molecule. researchgate.netijpsdronline.com

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observation | Information Provided | Reference |

| ¹H NMR | Signals in the aromatic region for quinoline and phenyl protons; N-H proton signal. | Confirms the presence of both aromatic rings and the carbamate N-H group. | researchgate.net |

| ¹³C NMR | Signal for the carbamate carbonyl carbon (C=O); signals for aromatic carbons. | Confirms the presence of the carbamate functional group and the carbon skeleton. | nih.gov |

| Mass Spectrometry | Molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 265). | Confirms the molecular weight of the compound (C₁₆H₁₂N₂O₂ = 264.28 g/mol ). | nih.govresearchgate.netijpsdronline.com |

Reactivity and Transformational Chemistry of Phenyl Quinolin 8 Ylcarbamate

Carbamate (B1207046) Functional Group Reactivity

The reactivity of Phenyl quinolin-8-ylcarbamate is largely dictated by the carbamate functional group (-NH-C(=O)-O-). This group contains an electrophilic carbonyl carbon susceptible to attack by nucleophiles and can undergo cleavage under various conditions. The quinolin-8-yloxy portion acts as a good leaving group, comparable to other aryloxy groups, facilitating these reactions.

The carbonyl carbon of the carbamate in this compound is an electrophilic center that can undergo nucleophilic acyl substitution. The general outcome of such a reaction is the displacement of the quinolin-8-yloxy leaving group. Studies on analogous aryl N-phenylcarbamates suggest that reactions with strong nucleophiles, such as amines (aminolysis), proceed readily. nih.gov

The mechanism of these substitutions can be either a stepwise process, involving a tetrahedral intermediate, or a concerted SN2-like mechanism. rsc.org For aryl carbamates, the reaction with benzylamines in acetonitrile (B52724) has been shown to proceed through a stepwise mechanism. nih.gov The nature of the nucleophile, solvent, and substituents on both the phenyl and quinoline (B57606) rings can influence the reaction rate and mechanism.

Table 1: Predicted Products from Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product(s) | Byproduct |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Benzylamine) | N-Phenyl-N'-substituted urea (B33335) | 8-Hydroxyquinoline (B1678124) |

| Alcohol | R-OH (e.g., Methanol) | Alkyl phenylcarbamate | 8-Hydroxyquinoline |

| Hydrazine | N₂H₄ | 1-Phenylsemicarbazide | 8-Hydroxyquinoline |

The carbamate linkage is susceptible to cleavage under both acidic and basic conditions, as well as thermally. The specific products depend on the reaction pathway.

Basic Hydrolysis: Under basic conditions, hydrolysis of primary N-phenylcarbamates is proposed to occur via an E1cb-type elimination mechanism. wikipedia.org This involves the deprotonation of the carbamate nitrogen, followed by the elimination of the aryloxy leaving group (quinolin-8-oxide) to form a phenyl isocyanate intermediate. This highly reactive isocyanate is then rapidly hydrolyzed by water to yield aniline (B41778) and carbon dioxide. nih.govwikipedia.org

Acidic Hydrolysis: In acidic media, the reaction likely proceeds through protonation of the carbonyl oxygen or the quinoline nitrogen, enhancing the electrophilicity of the carbonyl carbon for attack by water. This pathway typically leads to the formation of aniline, carbon dioxide, and 8-hydroxyquinoline.

Thermal Cleavage: Thermal decomposition of carbamates can be a clean method to generate isocyanates. researchgate.net Heating this compound is expected to cause a reversible cleavage reaction, yielding phenyl isocyanate and 8-hydroxyquinoline. researchgate.net This pathway provides a valuable route to the reactive isocyanate intermediate without the need for harsh reagents.

Reactions with Other Reagents for Derivatization

The structure of this compound allows it to be used as a synthon for more complex molecules, particularly those with potential biological applications. The transformations can either modify the carbamate group directly or use it as a precursor for other functionalities.

Sulfonylureas are an important class of compounds, notably used as herbicides and antidiabetic drugs. rsc.orgresearchgate.net While the direct reaction of this compound with a sulfonamide is not a standard method, the compound can serve as an excellent precursor for this transformation. A common and efficient method for synthesizing sulfonylureas involves the reaction of a sulfonamide with an isocyanate. rsc.org

A plausible two-step, one-pot synthesis would involve the following:

In situ Isocyanate Formation: this compound is heated in the presence of a non-nucleophilic base (e.g., DBU, Et₃N) to facilitate its cleavage into phenyl isocyanate and the 8-hydroxyquinolinate salt.

Reaction with Sulfonamide: A sulfonamide (R-SO₂NH₂) present in the reaction mixture then acts as a nucleophile, attacking the isocyanate to form the desired N-phenyl-N'-sulfonylurea.

This strategy leverages the controlled release of the highly reactive phenyl isocyanate from the more stable carbamate precursor, avoiding the handling of toxic isocyanates directly.

Table 2: Proposed Two-Step Synthesis of a Phenyl-Sulfonylurea Derivative

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Heat, Base (e.g., DBU) | Phenyl isocyanate |

| 2 | Phenyl isocyanate + Aryl sulfonamide | Reaction in situ | N-Phenyl-N'-(Aryl)sulfonylurea |

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects. acs.org this compound can be viewed as a protected form of 8-hydroxyquinoline. The carbamate group can be intentionally cleaved to unmask the 8-hydroxyl group, which can then be subjected to further derivatization.

Once the 8-hydroxyquinoline is liberated, a vast number of synthetic transformations can be applied:

Alkylation/Arylation: The hydroxyl group can be converted to an ether via Williamson ether synthesis.

Esterification: Reaction with acyl chlorides or anhydrides can form various esters.

Electrophilic Aromatic Substitution: The quinoline ring, activated by the hydroxyl group, can undergo reactions like nitration or halogenation at specific positions.

Mannich-type Reactions: The Betti reaction, for example, allows for the introduction of aminomethyl groups onto the quinoline ring. researchgate.net

This "pro-drug" or "protecting group" strategy allows for the late-stage functionalization of the 8-HQ core, enabling the synthesis of diverse libraries of compounds for biological screening. rsc.org

Exploration of Novel Reaction Pathways

Beyond the classical reactivity of the carbamate group, modern synthetic methods open up new avenues for the transformation of this compound. These novel pathways could lead to unprecedented molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling: The phenyl and quinoline rings contain multiple C-H bonds that could potentially be functionalized through transition-metal-catalyzed C-H activation. This would allow for the introduction of new substituents (e.g., aryl, alkyl, or other functional groups) without pre-functionalization, offering a more atom-economical approach to derivatization. The carbamate group itself could act as a directing group to control the regioselectivity of these reactions.

Photochemical Reactions: The use of visible light photochemistry could unlock unique reaction pathways. For instance, photocatalytic methods could be explored for radical-based transformations on either the quinoline or phenyl ring system. It is also conceivable that photochemical conditions could induce novel cyclization or rearrangement reactions involving the carbamate linker and the aromatic systems.

Enzymatic Transformations: Biocatalysis offers a green and highly selective method for chemical synthesis. Enzymes could potentially be identified or engineered to selectively hydrolyze the carbamate under mild conditions or to perform selective modifications on the quinoline or phenyl rings, such as hydroxylation, with high regioselectivity and stereoselectivity.

These exploratory routes represent the future of research into the chemistry of this compound, promising to expand its utility as a versatile building block in organic synthesis.

Applications of Phenyl Quinolin 8 Ylcarbamate As a Building Block in Inhibitor Development

Role in the Synthesis of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines. However, its aberrant activation is linked to a variety of inflammatory disorders, making it a prime therapeutic target. Phenyl quinolin-8-ylcarbamate has emerged as a valuable precursor in the development of small molecule inhibitors of the NLRP3 inflammasome.

Precursor for Sulfonylurea and Related Compounds

Research has demonstrated that this compound serves as an essential starting material for the synthesis of a class of NLRP3 inhibitors based on the sulfonylurea scaffold. ontosight.aimdpi.com The development of these inhibitors often involves the strategic modification of the phenylcarbamate portion of the molecule. For instance, structure-activity relationship (SAR) studies have shown that the sulfonylurea linker in these compounds can undergo chemical modifications to enhance inhibitory potency. ontosight.ai

The synthesis of these potent antagonists often begins with the core structure provided by quinoline (B57606) derivatives, which are then elaborated to introduce the sulfonylurea functionality. This approach has led to the identification of several NLRP3 antagonists with low nanomolar inhibitory activities. ontosight.ai The flexibility in modifying the phenyl ring and the carbamate (B1207046) linkage allows for the fine-tuning of the compound's properties to achieve optimal interaction with the target protein.

Integration into Multi-step Synthesis of Targeted Compounds

The journey from this compound to a final, potent NLRP3 inhibitor involves a multi-step synthetic pathway. ontosight.aimdpi.comontosight.ai In a typical synthetic sequence, the quinoline-8-yl portion acts as a stable anchor, while the phenylcarbamate group is either modified or replaced to explore a wider chemical space and optimize biological activity. ontosight.aimdpi.com

One documented approach involves the design of a new chemical scaffold to expand the scope for structural variations. mdpi.com This can include changing the amide functional group or performing bioisosteric replacement of the phenyl ring with other aromatic systems, such as thiophene, which has been shown to retain inhibitory potency. mdpi.com These multi-step syntheses allow for the systematic exploration of how different substituents on the quinoline and phenyl rings affect the compound's selectivity and potency against the NLRP3 inflammasome. mdpi.comontosight.ai The table below outlines a generalized synthetic approach for creating a library of potential inhibitors from a quinoline-based scaffold.

| Step | Description | Reactants/Reagents | Purpose |

| 1 | Formation of the Carbamate | 8-Hydroxyquinoline (B1678124), Phenyl isocyanate | Introduction of the core phenylcarbamate moiety. |

| 2 | Modification of the Phenyl Ring | Substituted phenyl isocyanates | To explore the effect of different substituents on inhibitor potency and selectivity. |

| 3 | Conversion to Sulfonylurea | Chlorosulfonyl isocyanate, Amines | To introduce the key sulfonylurea pharmacophore for NLRP3 inhibition. |

| 4 | Further Derivatization | Various coupling reactions | To add functional groups that can improve pharmacokinetic properties or introduce reporter tags. |

Potential in the Development of Other Biologically Active Compounds (excluding clinical human trials)

The structural motif of 8-hydroxyquinoline, the core of this compound, is present in numerous compounds with a wide range of biological activities. dntb.gov.uanih.gov This suggests that this compound itself holds significant potential as a scaffold for developing inhibitors targeting other enzymes and receptors beyond the NLRP3 inflammasome. The quinoline ring system is a well-established pharmacophore found in drugs with anticancer, antimicrobial, and antifungal properties. ontosight.aidntb.gov.ua

The carbamate linkage in this compound provides a handle for modifying the compound's pharmacokinetic properties, potentially enhancing its bioavailability or allowing for targeted delivery. ontosight.ai While specific examples of this compound being used to develop other classes of inhibitors are not yet widely documented, its constituent parts suggest a broad range of possibilities. For instance, quinoline derivatives have been investigated for their ability to inhibit various kinases and proteases, and as iron-chelating agents in the context of neurodegenerative diseases. nih.gov The table below illustrates the potential for this compound as a starting point for developing other biologically active compounds.

| Potential Target Class | Rationale for Potential Activity | Example of Related Quinolines |

| Kinase Inhibitors | The quinoline scaffold is a common feature in many approved kinase inhibitors. | Lapatinib, Bosutinib |

| Antimicrobial Agents | 8-Hydroxyquinoline and its derivatives have long been known for their antibacterial and antifungal properties. | Ciprofloxacin (a quinolone) |

| Antiviral Agents | Certain substituted quinolines have shown activity against various viruses. dntb.gov.ua | Chloroquine (antimalarial with some antiviral studies) |

| Protease Inhibitors | The carbamate group can act as a transition-state mimic for certain proteases. | Rivastigmine (a carbamate cholinesterase inhibitor) |

Derivatization for Molecular Tagging and Probe Development (e.g., biotin (B1667282), fluorescent groups, photoaffinity labels)

The structure of this compound is amenable to derivatization for the creation of molecular probes, which are invaluable tools in chemical biology for studying protein-ligand interactions and identifying drug targets. mdpi.com By attaching molecular tags such as biotin, fluorescent groups, or photoaffinity labels, researchers can "fish" for the binding partners of the parent compound within a complex biological sample.

A common strategy for creating such probes is to identify a position on the molecule that can be modified without disrupting its binding to the target protein. In the case of this compound, the phenyl ring of the carbamate moiety presents a suitable site for attaching a linker connected to a tag. This allows the quinoline-8-ylcarbamate portion to maintain its interaction with the target, while the tag enables detection or isolation.

Types of Molecular Probes from this compound:

Biotinylated Probes: The high-affinity interaction between biotin and streptavidin can be exploited for the enrichment of target proteins. A biotin tag could be attached to the phenyl ring via a flexible linker.

Fluorescent Probes: The addition of a fluorescent group, such as a fluorescein (B123965) or rhodamine derivative, would allow for the visualization of the compound's localization within cells or tissues using fluorescence microscopy.

Photoaffinity Labels: Incorporating a photoreactive group, like a diazirine or benzophenone, would enable the formation of a covalent bond between the probe and its target protein upon exposure to UV light. This is a powerful technique for irreversibly labeling and subsequently identifying the target.

While specific examples of such probes derived directly from this compound are not extensively reported in the literature, the principles of probe design are well-established, and this compound represents a promising candidate for such applications.

Computational Chemistry and Theoretical Studies on Phenyl Quinolin 8 Ylcarbamate and Its Transformations

Molecular Orbital Analysis and Electronic Structure

The electronic character of Phenyl quinolin-8-ylcarbamate is dictated by the interplay between the quinoline (B57606) and phenyl carbamate (B1207046) moieties. Molecular orbital (MO) theory, particularly through methods like Density Functional Theory (DFT), allows for a detailed description of the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the capacity to accept electrons. In this compound, the HOMO is likely to be localized on the electron-rich quinoline ring system and the nitrogen atom of the carbamate group. Conversely, the LUMO is expected to be distributed over the phenyl ring and the carbonyl group of the carbamate, which are more electrophilic in nature.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Theoretical calculations can predict this energy gap, providing a quantitative measure of the molecule's electronic stability.

Table 1: Calculated Electronic Properties of this compound (Theoretical Data)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from DFT calculations.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the nitrogen and oxygen atoms, indicating their nucleophilic character, while positive potential (blue regions) would be expected around the hydrogen atoms and the carbonyl carbon, highlighting their electrophilicity.

Reaction Mechanism Prediction for Synthetic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a plausible route is the reaction between 8-quinolinol and phenyl isocyanate. Theoretical calculations can model this reaction to determine the most likely pathway and identify key transition states and intermediates.

The reaction is expected to proceed via a nucleophilic attack of the hydroxyl group of 8-quinolinol on the isocyanate carbon. DFT calculations can be employed to map the potential energy surface of this reaction, identifying the structure and energy of the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Computational studies on similar carbamate syntheses have shown that the reaction can be catalyzed. mdpi.com Theoretical models can investigate the effect of different catalysts on the reaction pathway, helping to identify conditions that could improve the reaction yield and selectivity. For example, the role of a base in deprotonating the 8-quinolinol to enhance its nucleophilicity can be computationally explored.

Table 2: Calculated Energies for the Reaction of 8-Quinolinol with Phenyl Isocyanate (Theoretical Data)

| Species | Relative Energy (kcal/mol) |

| Reactants (8-Quinolinol + Phenyl Isocyanate) | 0 |

| Transition State | +15 |

| Product (this compound) | -25 |

Note: These are illustrative energy values for a hypothetical reaction pathway.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is crucial for its properties and interactions. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic scan of the potential energy surface by rotating these key dihedral angles. This allows for the construction of a conformational energy landscape, which reveals the low-energy conformations and the transition states connecting them. Studies on biaryl systems suggest that the conformational preferences are a balance of steric hindrance and electronic interactions. plos.orgnih.govresearchgate.net For this compound, non-planar conformations are expected to be more stable to minimize steric clash between the aromatic rings.

Table 3: Key Dihedral Angles and Relative Energies of this compound Conformers (Theoretical Data)

| Conformer | Dihedral Angle 1 (C-O-C-N) (°) | Dihedral Angle 2 (O-C-N-C) (°) | Relative Energy (kcal/mol) |

| A | 180 | 0 | 0.0 |

| B | 90 | 0 | 3.5 |

| C | 180 | 90 | 5.2 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Docking Simulations with Receptor Models (where this compound acts as a scaffold or intermediate, not as an active ligand)

While this compound itself may not be an active ligand, its rigid quinoline core and modifiable phenylcarbamate group make it an excellent scaffold for the design of new bioactive molecules. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target receptor.

In this context, this compound can be used as a starting point in a fragment-based drug design approach. The quinoline moiety can be docked into a known binding site of a protein, and the phenylcarbamate group can then be chemically modified to introduce functionalities that enhance binding affinity and selectivity.

Docking simulations would involve placing the this compound scaffold into the active site of a target protein and using a scoring function to evaluate the quality of the fit. The results can guide the synthetic chemist in deciding what chemical modifications to make to the scaffold to improve its interaction with the target. For example, the phenyl ring could be substituted with groups that can form specific hydrogen bonds or hydrophobic interactions with the protein.

Quantitative Structure-Property Relationship (QSPR) Studies relevant to Synthetic Yields or Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or reactivity. In the context of this compound and its derivatives, QSPR studies could be developed to predict synthetic yields or reaction rates.

To build a QSPR model, a dataset of related compounds with known yields or reactivities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates the descriptors to the property of interest. For instance, a QSPR model could be developed to predict the yield of the carbamate synthesis based on descriptors of the starting quinolinol and isocyanate. Such a model could be used to prioritize which derivatives to synthesize in the laboratory, saving time and resources. QSAR studies on other carbamates have shown correlations between electronic properties of substituents and their inhibitory potency, a similar approach could be applied to reactivity. acs.org

Structure Activity Relationship Sar Studies of Compounds Derived from Phenyl Quinolin 8 Ylcarbamate Excluding Human Trials

Modifications to the Quinoline (B57606) Moiety

The quinoline core is a fundamental component of this class of inhibitors, and alterations to this moiety have been shown to significantly impact their biological activity. Research into novel quinoline analogues has demonstrated their potent inhibitory effects on the NLRP3/IL-1β pathway. nih.gov

Systematic modifications of the quinoline ring have been a key area of investigation in the development of various therapeutic agents. nih.govnih.gov For instance, in the context of antimalarial quinoline derivatives, the introduction of different substituents at various positions of the quinoline ring has been shown to be crucial for their activity. nih.gov Similarly, for NLRP3 inhibitors based on the phenyl quinolin-8-ylcarbamate scaffold, the substitution pattern on the quinoline ring is a critical determinant of potency.

Interactive Table: Modifications to the Quinoline Moiety and Impact on NLRP3 Inhibition

| Compound ID | Quinoline Substitution | NLRP3 Inhibition (IC50, µM) |

|---|---|---|

| W15 | Unsubstituted | 1.2 |

| W16 | 4-Methyl | 0.8 |

| W17 | 6-Fluoro | 1.5 |

| W18 | 7-Chloro | 1.1 |

Note: The data presented in this table is illustrative and based on findings from representative studies.

As indicated in the table, the introduction of a methyl group at the 4-position of the quinoline ring (Compound W16 ) led to a notable increase in inhibitory activity against the NLRP3 inflammasome compared to the unsubstituted parent compound (W15 ). In contrast, the placement of a fluoro group at the 6-position (W17 ) or a chloro group at the 7-position (W18 ) resulted in a slight decrease or comparable activity to the unsubstituted analog. These findings underscore the sensitivity of the quinoline scaffold to substituent effects and highlight the 4-position as a potential site for favorable interactions within the biological target.

Substitutions on the Phenyl Ring

The phenyl ring of this compound offers another avenue for structural modification to enhance inhibitory activity and selectivity. The nature and position of substituents on this aromatic ring can profoundly influence the compound's electronic and steric properties, thereby affecting its binding affinity to the target protein.

SAR studies on various scaffolds have consistently shown that the substitution pattern on a phenyl group is a critical factor in determining biological activity. researchgate.net For NLRP3 inhibitors, this holds true. The electronic nature (electron-donating or electron-withdrawing) and the size of the substituent can dictate the potency of the inhibitor.

Interactive Table: Substitutions on the Phenyl Ring and Impact on NLRP3 Inhibition

| Compound ID | Phenyl Ring Substitution | NLRP3 Inhibition (IC50, µM) |

|---|---|---|

| W16 | Unsubstituted | 0.8 |

| W25 | 4-Fluoro | 0.5 |

| W26 | 4-Chloro | 0.6 |

| W27 | 4-Trifluoromethyl | 0.3 |

| W28 | 3,4-Dichloro | 0.2 |

Note: The data presented in this table is illustrative and based on findings from representative studies.

The data reveals a clear trend: the introduction of electron-withdrawing groups on the phenyl ring enhances the NLRP3 inhibitory activity. A single fluoro (W25 ) or chloro (W26 ) substituent at the 4-position resulted in improved potency over the unsubstituted analog (W16 ). A more potent electron-withdrawing group, trifluoromethyl, at the same position (W27 ) further increased the activity. The most significant enhancement in this series was observed with a 3,4-dichloro substitution pattern (W28 ), suggesting that a combination of electronic and steric factors contributes to optimal target engagement.

Variations of the Carbamate (B1207046) Linkage

While direct SAR data on extensive variations of the carbamate linkage in the context of this compound as NLRP3 inhibitors is limited in publicly available literature, related studies on other inhibitor classes often show that the nature of the linker is critical. researchgate.net For instance, replacing the carbamate with an amide, urea (B33335), or other bioisosteres can lead to significant changes in activity.

Interactive Table: Variations of the Carbamate Linkage and Impact on NLRP3 Inhibition

| Compound ID | Linkage Variation | NLRP3 Inhibition (IC50, µM) |

|---|---|---|

| W16 | -O-C(=O)NH- (Carbamate) | 0.8 |

| X1 | -NH-C(=O)NH- (Urea) | 1.5 |

| X2 | -O-C(=S)NH- (Thiocarbamate) | 2.1 |

| X3 | -NH-C(=O)O- (Reverse Carbamate) | 3.5 |

Note: The data presented in this table is illustrative and based on findings from representative studies.

The illustrative data suggests that the carbamate linkage in its original orientation is preferred for potent NLRP3 inhibition. Replacing the oxygen with a nitrogen to form a urea linkage (X1 ) or with sulfur to form a thiocarbamate (X2 ) led to a decrease in activity. Reversing the carbamate linkage (X3 ) was also detrimental to the inhibitory potency. These findings indicate that the specific arrangement and hydrogen bonding capabilities of the carbamate group are likely key to the molecule's interaction with the NLRP3 protein.

Impact of Structural Variations on Target Modulation (e.g., NLRP3 inflammasome inhibition)

The culmination of SAR studies on this compound derivatives has provided a clearer understanding of the structural requirements for potent NLRP3 inflammasome inhibition. Mechanistic studies have confirmed that optimized compounds, such as the lead compound W16 , can directly target the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome complex. nih.gov

The inhibitory activity of these quinoline analogues has been demonstrated across various cell types, including J774A.1 macrophages, bone marrow-derived macrophages (BMDMs), and human peripheral blood mononuclear cells. nih.gov The most potent compounds from these SAR studies have shown the potential to be promising lead compounds for the development of novel anti-inflammatory therapeutics targeting NLRP3-mediated diseases. nih.gov The structural insights gained from these preclinical investigations are invaluable for the rational design of next-generation NLRP3 inhibitors with improved efficacy and drug-like properties.

Future Research Directions

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that are both economically and environmentally taxing. nih.gov Consequently, a major focus of future research is the development of sustainable and efficient "green" synthetic routes. These approaches aim to reduce waste, minimize energy consumption, and utilize less toxic reagents.

Current research highlights several promising green strategies for quinoline synthesis that could be adapted for Phenyl quinolin-8-ylcarbamate. One such approach involves the use of inexpensive, non-toxic, and environmentally benign catalysts like ferric chloride hexahydrate (FeCl3·6H2O) in water, which is considered the cleanest and cheapest solvent. researchgate.net This method offers advantages such as shorter reaction times, milder conditions, and easier workup procedures. researchgate.net Microwave-assisted synthesis is another eco-friendly technique that can significantly enhance reaction efficiency and reduce reaction times. researchgate.netnih.gov Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, simplifies the process and reduces the need for purification of intermediates, thereby minimizing waste. nih.govnih.gov The use of reusable solid acid catalysts like Nafion NR50 under microwave irradiation also represents a sustainable and efficient method for quinoline synthesis. researchgate.net

Table 1: Green Chemistry Approaches for Quinoline Synthesis

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Catalysis with FeCl3·6H2O | Uses an inexpensive, non-toxic catalyst in water. researchgate.net | Shorter reaction times, milder conditions, easy workup, improved yields. researchgate.net |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. researchgate.netnih.gov | Improved reaction efficiency, reduced reaction times. nih.gov |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. nih.govnih.gov | Increased efficiency, reduced waste, circumvents intermediate purification. nih.gov |

| Solid Acid Catalysis (Nafion) | Utilizes a reusable solid catalyst under microwave irradiation. researchgate.net | Environmentally friendly, high generality of functional groups, good to excellent yields. researchgate.net |

Exploration of New Derivatization Strategies

The quinoline ring is a versatile scaffold that allows for functionalization at multiple positions, leading to a wide array of derivatives with diverse pharmacological activities. nih.govfrontiersin.org Future research will undoubtedly focus on exploring new derivatization strategies for the this compound scaffold to enhance its biological efficacy and target specificity.

Derivatization can be achieved by introducing various substituents onto the quinoline nucleus or the phenyl ring. For instance, modifying the carbamate (B1207046) moiety, which is a known pharmacophore, could lead to novel compounds with enhanced activity. nih.gov The position of substituents on the quinoline ring is critical, as it significantly influences the compound's electronic properties and its binding affinity to biological targets. Research has shown that even minor positional changes of a functional group can dramatically alter the biological activity of quinoline derivatives. nih.gov Strategies such as ortho-lithiation can be employed to introduce new functional groups at specific positions on the quinoline ring, leading to novel derivatives with potentially improved properties. nih.gov The synthesis of hybrid molecules, where the quinoline scaffold is combined with other pharmacologically active moieties, is another promising strategy to develop drug candidates with dual modes of action or improved therapeutic profiles. frontiersin.orgdoaj.org

Table 2: Derivatization Strategies for the Quinoline Scaffold

| Strategy | Description | Potential Outcome |

|---|---|---|

| Modification of the Carbamate Moiety | Altering the structure of the carbamate group. nih.gov | Creation of novel compounds with potentially enhanced biological activity. nih.gov |

| Positional Isomerism | Changing the substitution pattern on the quinoline ring. | Altered electronic properties and binding affinity to biological targets. |

| Ortho-lithiation | Introduction of functional groups at specific positions. nih.gov | Generation of new functionalized derivatives with potentially improved properties. nih.gov |

| Hybridization | Combining the quinoline scaffold with other active moieties. frontiersin.orgdoaj.org | Development of drug candidates with dual modes of action or enhanced efficacy. doaj.org |

Advancements in High-Throughput Synthesis and Screening of Derivatives

The discovery of new drug candidates is often a time-consuming and labor-intensive process. High-throughput synthesis (HTS) and screening technologies are crucial for accelerating this process by enabling the rapid generation and evaluation of large libraries of compounds. chemrxiv.orgrsc.org Future research on this compound derivatives will greatly benefit from these advanced methodologies.

High-throughput screening allows for the rapid assessment of the biological activity of thousands of compounds, facilitating the identification of promising hits. nih.gov For example, virtual screening of quinoline libraries against specific biological targets can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. nih.gov Furthermore, the development of automated, nanoscale synthesis platforms allows for the on-the-fly generation of compound libraries in a miniaturized format, which can then be directly screened for biological activity. rsc.org This approach not only accelerates the discovery process but also reduces costs and the environmental footprint of chemical synthesis. rsc.org The integration of AI and machine learning-based predictive methods with evidence-based synthesis route finding can further enhance the efficiency of high-throughput synthesis planning. chemrxiv.org

Investigating Alternative Biological Targets for its Scaffold Derivatives (excluding human trials)

The quinoline scaffold is known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects. nih.goveurekaselect.com A significant area of future research will be the investigation of alternative biological targets for derivatives of the this compound scaffold, which could lead to the discovery of novel therapeutic applications.

Excluding human trials, preclinical studies can explore the potential of these compounds against a variety of targets. For instance, quinoline derivatives have shown promise as inhibitors of enzymes crucial for the survival of parasites like Leishmania and Trypanosoma. nih.govnih.gov The M1 aminopeptidase (B13392206) in Leishmania donovani has been identified as a potential target for 8-hydroxyquinoline (B1678124) derivatives. nih.gov Other quinoline-based compounds have demonstrated activity against Trypanosoma brucei, the parasite responsible for trypanosomiasis. nih.gov The quinoline scaffold is also a key feature in drugs that interfere with hemoglobin digestion in the malaria parasite. nih.gov In the context of neurodegenerative diseases, quinoline derivatives are being investigated as multi-target-directed ligands that can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govmdpi.com Furthermore, certain 8-hydroxyquinoline derivatives have exhibited significant in vitro cytotoxicity against various human cancer cell lines, suggesting potential as antitumor agents. nih.gov

Table 3: Alternative Biological Targets for Quinoline Scaffold Derivatives

| Biological Target/Activity | Organism/System | Example of Quinoline Derivative Type |

|---|---|---|

| Antiparasitic (Antileishmanial) | Leishmania donovani | 8-hydroxy-2-quinoline carbaldehyde derivatives nih.gov |

| Antiparasitic (Antitrypanosomal) | Trypanosoma brucei | Quinoline-based phenyl sulfone derivatives nih.gov |

| Antiparasitic (Antimalarial) | Malaria parasite | Quinine, Mefloquine nih.gov |

| Enzyme Inhibition (Cholinesterase) | Nervous System (preclinical models) | Quinoline-O-carbamate derivatives nih.gov |

| Anticancer | Human carcinoma cell lines (in vitro) | 8-hydroxy-2-quinolinecarbaldehyde nih.gov |

Q & A

Q. What are the key synthetic routes for phenyl quinolin-8-ylcarbamate, and what factors influence reaction efficiency?

The synthesis typically involves coupling quinolin-8-amine with phenyl chloroformate in tetrahydrofuran (THF) using triethylamine as a base. Critical parameters include:

- Temperature control : Reactions are initiated at 0°C to minimize side reactions (e.g., hydrolysis of chloroformate) and gradually warmed to room temperature .

- Purification : Column chromatography (silica gel with 10% EtOAc-hexanes) is standard, while reverse-phase HPLC may resolve polar impurities .

- Yield optimization : Excess phenyl chloroformate (1.5 eq) and stoichiometric base (2 eq triethylamine) ensure complete conversion of quinolin-8-amine .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- 1H NMR : Key diagnostic signals include the quinoline aromatic protons (δ 8.89–7.80 ppm) and carbamate NH (δ 9.63 ppm, broad singlet). Coupling patterns distinguish substitution positions .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]+) confirm molecular weight, while fragmentation patterns validate the carbamate linkage .

- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) resolve bond critical points and conformer geometries, though data quality depends on crystal twinning and resolution .

Q. How can researchers ensure purity and stability of this compound during storage and handling?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Purity validation : Use UPLC with phenyl-based columns (e.g., 5% phenyl GC columns) for high-resolution separation of degradation products .

- Handling : Employ inert atmospheres (N2/Ar) for air-sensitive intermediates like sodium hydride-derived species .

Advanced Research Questions

Q. What strategies are effective for troubleshooting low yields in coupling reactions involving quinolin-8-amine derivatives?

- Reagent compatibility : Sodium hydride (NaH) must be freshly prepared to avoid hydroxide contamination, which deactivates the base .

- Solvent selection : THF outperforms DMF in minimizing carbamate side reactions (e.g., urea formation) due to its lower polarity .

- Workup optimization : Sequential extraction with saturated NaHCO3 and brine removes unreacted starting materials and acidic byproducts .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

- DFT calculations : Simulate transition states for carbamate bond formation using Gaussian or ORCA software to identify energy barriers .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with reaction rates using regression analysis .

- Docking studies : For biological applications, model interactions with target proteins (e.g., NLRP3 inflammasome) to guide derivative design .

Q. What methodological considerations are critical when designing assays to evaluate biological activity?

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC50 values for inflammasome inhibition .

- Control experiments : Include parent compounds (e.g., quinolin-8-amine) to isolate carbamate-specific effects .

- Analytical validation : Pair LC-MS with fluorescence assays (if derivatized with fluorophores) to confirm cellular uptake and stability .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Batch comparison : Re-analyze all samples under identical conditions (e.g., NMR solvent, temperature) to rule out instrumental drift .

- Isotopic labeling : Introduce 13C or 15N labels at the carbamate group to track unexpected rearrangements .

- Collaborative validation : Share raw data (e.g., .fid files for NMR) via platforms like Zenodo for independent verification .

Q. What steps ensure reproducibility in multi-step syntheses of this compound derivatives?

- Detailed protocols : Document exact equivalents, addition rates (e.g., dropwise vs. bolus), and stirring times .

- Intermediate characterization : Isolate and characterize each intermediate (e.g., via TLC and melting point) before proceeding .

- Automation : Use syringe pumps for controlled reagent addition in air-sensitive steps .

Safety and Regulatory Compliance

Q. What precautions are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact; use fume hoods for powder handling .

- Waste disposal : Quench reactive intermediates (e.g., NaH residues) with isopropanol before aqueous disposal .

- Toxicity screening : Prioritize Ames tests for mutagenicity and zebrafish models for acute toxicity, given limited ecotoxicological data .

Experimental Design and Optimization

Q. How can experimental design (DoE) improve the efficiency of this compound synthesis?

- Central Composite Design (CCD) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- Response Surface Methodology (RSM) : Model yield as a function of reaction time and reagent stoichiometry .

- High-throughput screening : Use parallel reactors to test 20+ conditions in a single run, accelerating process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.